molecular formula C9H7BrClNO B1373471 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile CAS No. 1094373-19-9

2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile

Cat. No.: B1373471
CAS No.: 1094373-19-9
M. Wt: 260.51 g/mol
InChI Key: DNTPOEXTEKINRB-UHFFFAOYSA-N
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Description

2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile is an organic compound with the molecular formula C₉H₇BrClNO. It is known for its applications in various fields, including organic synthesis and pharmaceutical development. This compound is characterized by the presence of bromomethyl and chlorophenoxy groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile typically involves the bromination of 4-chlorophenoxyacetonitrile. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow photochemical methods. This approach allows for better control over reaction conditions, leading to higher yields and purity. The use of N-bromosuccinimide in a solvent like acetone or dichloromethane, followed by illumination in a constant-temperature water bath reactor, is a common industrial method .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in an aqueous medium is commonly used for oxidation reactions.

Major Products:

Scientific Research Applications

2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile involves its ability to participate in nucleophilic substitution and oxidation reactions. The bromomethyl group acts as a reactive site for nucleophiles, while the chlorophenoxy group provides stability to the molecule. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

  • 2-[2-(Bromomethyl)-4-fluorophenoxy]acetonitrile
  • 2-[2-(Bromomethyl)-4-methylphenoxy]acetonitrile
  • 2-[2-(Bromomethyl)-4-nitrophenoxy]acetonitrile

Comparison: Compared to its analogs, 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects. This uniqueness influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-[2-(bromomethyl)-4-chlorophenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-6-7-5-8(11)1-2-9(7)13-4-3-12/h1-2,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTPOEXTEKINRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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